(2-Benzyloxy-phenyl)-hydrazine hydrochloride
CAS No.: 34288-06-7
Cat. No.: VC21071522
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34288-06-7 |
|---|---|
| Molecular Formula | C13H15ClN2O |
| Molecular Weight | 250.72 g/mol |
| IUPAC Name | (2-phenylmethoxyphenyl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C13H14N2O.ClH/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |
| Standard InChI Key | KZRIXZCUNKWRDF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2NN.Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2NN.Cl |
Introduction
Chemical Identity and Structure
(2-Benzyloxy-phenyl)-hydrazine hydrochloride is an organonitrogen compound characterized by a hydrazine moiety attached to a benzyloxy-substituted phenyl ring, with the addition of hydrogen chloride to form the salt. The compound's key identifiers and structural information are summarized in Table 1.
Table 1: Chemical Identity of (2-Benzyloxy-phenyl)-hydrazine Hydrochloride
| Parameter | Details |
|---|---|
| CAS Registry Number | 34288-06-7 |
| Molecular Formula | C₁₃H₁₅ClN₂O |
| Molecular Weight | 250.72 g/mol |
| IUPAC Name | (2-phenylmethoxyphenyl)hydrazine;hydrochloride |
| Common Synonyms | (2-Benzyloxy-phenyl)-hydrazine, HCl; [2-(benzyloxy)phenyl]hydrazine hydrochloride; 2-benzyloxyphenylhydrazine hydrochloride |
| Parent Compound | (2-Benzyloxy-phenyl)-hydrazine (CAS: 247023-19-4) |
The molecule consists of a 2-benzyloxyphenyl group attached to a hydrazine moiety (-NHNH₂), with hydrogen chloride forming an ionic bond with the basic nitrogen of the hydrazine group. The benzyloxy substituent (C₆H₅CH₂O-) is positioned at the ortho (2-position) relative to the hydrazine group on the phenyl ring .
Synthesis Methods
The synthesis of (2-Benzyloxy-phenyl)-hydrazine hydrochloride typically follows routes similar to those used for other substituted phenylhydrazines. Based on the available literature, common synthetic pathways include:
From Corresponding Aniline Derivative
The most commonly employed method involves conversion of 2-benzyloxyaniline to the corresponding diazonium salt, followed by reduction to obtain the hydrazine, which is then isolated as the hydrochloride salt. The general procedure involves:
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Diazotization of 2-benzyloxyaniline hydrochloride with sodium nitrite in cold hydrochloric acid
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Reduction of the diazonium salt using tin(II) chloride
This approach is analogous to the documented synthesis of the closely related 4-benzyloxyphenylhydrazine hydrochloride, which proceeds with high yields (reported at 96%) .
Alternative Methods
Alternative synthetic routes may involve:
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Direct benzylation of 2-hydroxyphenylhydrazine followed by salt formation
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Protection/deprotection strategies starting from other functionalized phenylhydrazines
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Reduction of corresponding nitroso or nitro compounds in the presence of hydrochloric acid
Applications and Uses
(2-Benzyloxy-phenyl)-hydrazine hydrochloride finds application primarily in synthetic chemistry and pharmaceutical development. Its key applications include:
Pharmaceutical Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. The hydrazine functionality allows for the formation of diverse nitrogen-containing heterocycles that form the core of many therapeutic compounds.
Organic Synthesis
In organic chemistry, (2-Benzyloxy-phenyl)-hydrazine hydrochloride is utilized as:
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A building block for nitrogen-containing heterocycles
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A precursor in indole synthesis via the Fischer indole reaction
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A reagent for the preparation of hydrazones and other nitrogen-containing derivatives
Research Applications
The compound is employed in research settings for the development of new synthetic methodologies and the exploration of structure-activity relationships in medicinal chemistry .
Chemical Reactivity
The reactivity of (2-Benzyloxy-phenyl)-hydrazine hydrochloride is primarily governed by the nucleophilic nature of the hydrazine group and the unique electronic effects of the ortho-positioned benzyloxy substituent.
Key Reactions
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Fischer Indole Synthesis: Reaction with ketones or aldehydes to form hydrazones, followed by rearrangement to form indole derivatives
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Condensation Reactions: Formation of hydrazones and related compounds with carbonyl-containing substrates
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Nucleophilic Substitution: Acting as a nucleophile in various substitution reactions
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Oxidation: Susceptibility to oxidation due to the presence of the hydrazine moiety
Stability Considerations
The compound's stability is influenced by:
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Sensitivity to oxidation (common to hydrazine derivatives)
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Potential for hydrolysis of the benzyloxy group under acidic conditions
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Relative stability of the hydrochloride salt form compared to the free base
| Classification Parameter | Details |
|---|---|
| GHS Pictograms | GHS05 (Corrosive), GHS07 (Harmful) |
| Signal Word | Danger |
| Hazard Statements | H318 (Causes serious eye damage) |
| Precautionary Statements | P264+P265, P280, P305+P354+P338, P317 |
| Eye Damage/Irritation | Category 1 (100%) |
The closely related 4-position isomer additionally carries hazard statements H302, H312, H332, and H335, suggesting potential acute toxicity concerns by oral, dermal, and inhalation routes, as well as respiratory irritation potential .
Related Compounds
Parent Compound
(2-Benzyloxy-phenyl)-hydrazine (CAS: 247023-19-4, MW: 214.26 g/mol) is the free base form of the title compound. It shares the core structure but lacks the hydrochloride counterion .
Structural Isomers
4-Benzyloxyphenylhydrazine hydrochloride (CAS: 52068-30-1) is a positional isomer with the benzyloxy group at the para position rather than the ortho position. This compound has similar applications in organic synthesis but may exhibit different reactivity patterns due to the change in substitution position .
Related Phenylhydrazines
Phenylhydrazine (CAS: 100-63-0) is the simplest member of this class and serves as a reference compound for understanding the reactivity and properties of more complex derivatives like (2-Benzyloxy-phenyl)-hydrazine hydrochloride .
| Supplier | Package Size | Approximate Price (USD) | Purity |
|---|---|---|---|
| Specialized Chemical Suppliers | 1 gram | $200-300 | 95-98% |
| Research Chemical Providers | 500 mg | $150-200 | ≥95% |
| Bulk Chemical Distributors | Custom | Negotiable | Variable |
Pricing tends to reflect the specialized nature of this compound and its targeted use in research and pharmaceutical development .
Research Applications and Future Directions
Current research involving (2-Benzyloxy-phenyl)-hydrazine hydrochloride focuses on several key areas:
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Pharmaceutical Development: Investigation of novel synthetic routes to bioactive heterocyclic compounds
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Methodology Development: Exploration of new reaction conditions and catalytic systems for hydrazine chemistry
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Structure-Activity Relationships: Systematic study of how structural modifications influence biological activity
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Green Chemistry Approaches: Development of more environmentally friendly synthetic routes
The positioning of the benzyloxy group at the ortho position creates unique stereoelectronic effects that can influence reactivity and selectivity in various transformations, making this compound a valuable tool in organic synthesis research.
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